molecular formula C16H19ClF2N4O2S B10957632 1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10957632
M. Wt: 404.9 g/mol
InChI Key: URUOMFAQHOXWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorobenzyl group and a sulfonyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonyl group: The pyrazole ring can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the piperazine ring: The sulfonylated pyrazole can be reacted with piperazine in the presence of a suitable solvent like dichloromethane.

    Addition of the 3-chlorobenzyl group: The final step involves the alkylation of the piperazine nitrogen with 3-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-4-{[1-(trifluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
  • 1-(3-chlorobenzyl)-4-{[1-(fluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Uniqueness

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H19ClF2N4O2S

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C16H19ClF2N4O2S/c1-12-15(11-23(20-12)16(18)19)26(24,25)22-7-5-21(6-8-22)10-13-3-2-4-14(17)9-13/h2-4,9,11,16H,5-8,10H2,1H3

InChI Key

URUOMFAQHOXWBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.